![molecular formula C16H19N3O B7539667 N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7539667.png)
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a novel selective androgen receptor modulator (SARM) that has been extensively studied for its ability to selectively target androgen receptors in the body.
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its selective binding to androgen receptors in the body. This binding activates the androgen receptor and leads to the activation of a variety of downstream signaling pathways. These pathways ultimately result in the anabolic effects of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, including increased muscle mass and bone density.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. These include increased muscle mass, increased bone density, and improved bone strength. It has also been shown to have a positive effect on lipid metabolism, with a decrease in LDL cholesterol and an increase in HDL cholesterol. Additionally, N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have a positive effect on glucose metabolism, with improved insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for lab experiments is its high selectivity for androgen receptors. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is its relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are several future directions for the study of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One area of research is the potential use of this compound for the treatment of muscle wasting and osteoporosis. Additionally, there is interest in studying the effects of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide on glucose metabolism and insulin sensitivity. Other future directions include the development of more potent and selective N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamides, as well as the study of the long-term safety and efficacy of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in humans.
Conclusion:
In conclusion, N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a promising compound for the treatment of a variety of conditions. Its high selectivity for androgen receptors and anabolic effects make it a promising candidate for the treatment of muscle wasting, osteoporosis, and hypogonadism. Further research is needed to fully understand the potential of this compound and its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-bromo-5,6,7,8-tetrahydronaphthalen-2-ol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been shown to have a high affinity for androgen receptors and to selectively target these receptors in the body. This makes it a promising candidate for the treatment of a variety of conditions, including muscle wasting, osteoporosis, and hypogonadism.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19-11-15(10-17-19)18-16(20)9-12-6-7-13-4-2-3-5-14(13)8-12/h6-8,10-11H,2-5,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFPDWIJGVOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.